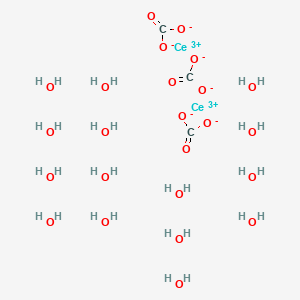

cerium(3+);tricarbonate;pentadecahydrate

Description

Historical Context and Evolution of Cerium(III) Carbonate Hydrate (B1144303) Studies

The journey into understanding cerium carbonates began with the discovery of the element cerium itself. In 1803, Jöns Jakob Berzelius and Wilhelm Hisinger in Sweden, and independently Martin Heinrich Klaproth in Germany, identified a new earth, which Berzelius named "ceria" after the recently discovered asteroid, Ceres. britannica.comwikipedia.orgperiodic-table.com Initial work focused on isolating the metallic element and characterizing its basic chemical properties, including its dual oxidation states, +3 (cerous) and +4 (ceric). britannica.comperiodic-table.com

The study of lanthanide carbonates, including those of cerium, evolved from mineralogical observations. Naturally occurring cerium-bearing carbonates, such as those in the bastnäsite and monazite (B576339) mineral groups, were identified as primary ores for cerium. acs.orgwikipedia.org However, detailed structural studies of pure, synthetic lanthanide carbonates, particularly their various hydrated forms, lagged significantly. Early research efforts were often complicated by the tendency of these compounds to form complex mixtures of hydrates, hydroxycarbonates, and oxycarbonates, depending on the synthesis conditions. nih.govresearchgate.net

Systematic investigation into the synthesis and properties of specific cerium(III) carbonate hydrates, like the octahydrate (Ce₂(CO₃)₃·8H₂O), gained traction as their importance as precursor materials became evident. nih.gov Researchers developed various synthesis methodologies, including precipitation reactions using cerium salts and carbonate sources, to produce these compounds. samaterials.comgoogle.com The evolution of advanced analytical techniques, such as thermogravimetry, mass spectrometry, and synchrotron X-ray diffraction, has been crucial in deconvoluting the complex thermal decomposition pathways and identifying the precise structures of the various hydrated and related cerium carbonate phases. aminer.orgnrel.goviucr.org

Significance of Cerium(3+);tricarbonate;pentadecahydrate (B1178734) within Rare Earth Chemistry

Cerium holds a unique position among the rare earth elements due to its chemically accessible and stable +4 oxidation state, in addition to the +3 state common to all lanthanides. britannica.comwikipedia.org This dual valency is central to the significance of its compounds. Cerium(3+);tricarbonate;pentadecahydrate, as a cerium(III) compound, is a critical starting material for accessing the catalytically vital cerium(IV) oxide (CeO₂). zegmetal.comamericanelements.com

The primary significance of hydrated cerium(III) carbonates lies in their role as precursors. nrel.govnrel.gov By carefully controlled heating (calcination), this compound and related hydrates decompose to form ceria (CeO₂). aminer.orgamericanelements.com The properties of the final ceria product—such as particle size, surface area, and defect concentration—are heavily influenced by the characteristics of the carbonate precursor. This makes the study and control of cerium carbonate synthesis fundamentally important for tailoring ceria for specific applications.

These applications are numerous and vital. Ceria is a key component in three-way automotive catalytic converters, where it stores and releases oxygen to facilitate the conversion of toxic emissions like carbon monoxide (CO) and nitrogen oxides (NOx) into less harmful gases. britannica.comsamaterials.comsfa-oxford.com It is also used extensively as a polishing agent for precision optics, in solid oxide fuel cells, and as a catalyst in various industrial chemical processes. americanelements.comsfa-oxford.com Therefore, this compound is a foundational material in the value chain of these high-technology applications.

Overview of Current Research Trajectories for this compound and Related Hydrated Cerium(III) Carbonates

Modern research on hydrated cerium(III) carbonates is multifaceted, primarily focusing on materials synthesis, catalysis, and environmental applications.

Advanced Materials Synthesis: A major research thrust is the synthesis of nanostructured cerium carbonates. Scientists are exploring methods like facile room-temperature synthesis and hydrothermal treatments to control the morphology and phase of the resulting particles, creating structures like nanoplates and nanosaucers. nih.govresearchgate.net These nanostructured carbonates serve as templates or precursors for producing cerium oxide nanoparticles with enhanced properties for catalysis and electronics. nih.govacs.org Recent studies using synchrotron powder X-ray diffraction have revealed that commercial "cerium(III) carbonate hydrate" can be a complex mixture of phases, including orthorhombic cerium(III) carbonate hydroxide (B78521) (CeCO₃OH) and cubic cerium(IV) oxide. nrel.goviucr.orgresearchgate.net This highlights ongoing research to achieve phase-pure synthesis.

Thermal Decomposition Studies: Understanding the precise mechanism of thermal decomposition is a critical area of investigation. Researchers use techniques like thermogravimetry combined with mass spectrometry (TG/MS) to study how different atmospheres (oxidizing, inert, or reducing) affect the decomposition process and the nature of the final ceria product. aminer.org Studies show that in inert or reducing atmospheres, the decomposition can lead to non-stoichiometric oxides (CeO₂-x), which have unique catalytic properties. aminer.org The decomposition of related cerium carboxylates is also studied to understand the formation of intermediate phases like oxycarbonates before the final oxide is formed. dtu.dk

| Compound Studied | Technique(s) | Atmosphere | Key Findings | Reference(s) |

|---|---|---|---|---|

| Cerium(III) carbonate hydrate | TG/MS, XPS | Oxygen | Two-step decomposition yielding H₂O, CO₂, and CeO₂. | aminer.org |

| Cerium(III) carbonate hydrate | TG/MS, XPS | Inert (Helium) or Reducing (Hydrogen) | Second decomposition step shifts to higher temperatures; CO₂ is partially reduced by Ce(III) to CO and carbon, forming non-stoichiometric CeO₂-x. | aminer.org |

| Ce₂(CO₃)₃·3H₂O | Thermochemical Investigation | Equilibrium Conditions | Dehydration occurs at 160-170°C, followed by CO₂ removal and formation of a CeO₂-based solid solution at 250-280°C. | iaea.orgosti.gov |

| Cerium(III) carboxylates (butanoate, pentanoate, hexanoate) | TG-DTA, FTIR-EGA, in-situ XRD | Inert (Argon) | Decomposition involves intermediate oxycarbonate phases (e.g., Ce₂O₂CO₃) before forming CeO₂. | dtu.dk |

Catalysis and Environmental Applications: Research extends to the direct use of cerium carbonates and their derivatives in catalysis and environmental remediation. They have been investigated for promoting organic reactions and for removing heavy metal pollutants from wastewater. samaterials.comchemimpex.com

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound and its related compounds is driven by several key objectives aimed at leveraging its unique chemical properties for technological advancement.

The primary objective is to establish precise and scalable synthesis protocols. Researchers aim to gain full control over the particle size, morphology, crystallinity, and hydration state of cerium(III) carbonate. nih.govresearchgate.net This control is essential because these precursor characteristics directly dictate the properties of the cerium oxide produced upon calcination, which in turn affects its performance in catalytic and other applications. nih.govzegmetal.com

A second major goal is to achieve a fundamental understanding of the structure-property relationships. This involves detailed characterization of the various hydrated, oxycarbonate, and hydroxycarbonate phases of cerium carbonate. acs.orgnrel.goviucr.org By correlating specific structural features with observed chemical behavior, such as thermal stability or catalytic activity, scientists can design materials with desired functionalities.

Properties

CAS No. |

5853-16-7 |

|---|---|

Molecular Formula |

C3H10Ce2O14 |

Molecular Weight |

550.34 g/mol |

IUPAC Name |

cerium(3+);tricarbonate;pentahydrate |

InChI |

InChI=1S/3CH2O3.2Ce.5H2O/c3*2-1(3)4;;;;;;;/h3*(H2,2,3,4);;;5*1H2/q;;;2*+3;;;;;/p-6 |

InChI Key |

DXRAHMKCEOKMDT-UHFFFAOYSA-H |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Ce+3].[Ce+3] |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.[Ce+3].[Ce+3] |

Other CAS No. |

5853-16-7 |

Origin of Product |

United States |

Synthetic Methodologies for Cerium 3+ ;tricarbonate;pentadecahydrate

Precipitation Techniques for Cerium(III) Carbonate Hydrates

Precipitation is a common and versatile approach for synthesizing cerium(III) carbonate hydrates. This technique relies on the reaction of a soluble cerium(III) salt with a carbonate source to form an insoluble product. Variations in this fundamental approach allow for significant control over the particle's physical and chemical properties.

Homogeneous precipitation involves the slow, uniform generation of the precipitating agent throughout the reaction solution. This gradual formation helps to avoid localized high concentrations of reactants, often leading to the formation of well-defined, uniform particles.

Urea (B33335) is frequently employed as a precipitating agent in the synthesis of cerium carbonate and its precursors. acs.orgacs.org This method relies on the thermal decomposition of urea in an aqueous solution at elevated temperatures, typically around 80°C or higher. researchgate.netmjcce.org.mkumich.edu The hydrolysis of urea generates carbonate ions (CO₃²⁻) and hydroxide (B78521) ions (OH⁻) uniformly throughout the solution. ntu.edu.twresearchgate.net These ions then react with cerium(III) cations to precipitate hydrated cerium carbonate or cerium hydroxycarbonate. researchgate.netmjcce.org.mk

The reaction products are significantly influenced by the concentration of urea and the reaction temperature. acs.orgnih.gov For instance, in some methods, lanthanide(III) carbonates with varying degrees of hydration, such as Ln₂(CO₃)₃·nH₂O where n can be 4–6, are obtained by reacting aqueous solutions of lanthanide salts with urea at approximately 80°C for several hours. researchgate.netmjcce.org.mk The use of urea as a precipitant can improve the uniformity of the reaction, allowing for the synthesis of cerium carbonate powders with specific crystal structures. google.com

| Urea Concentration (M) | Resulting Particle Morphology | Approximate Particle Size (in long axis) | Aspect Ratio (long/short axis) | Product Yield (%) |

|---|---|---|---|---|

| 0.05 | Rhomboidal Platelets | 3–4 µm | 1.3–1.5 | ~20 |

| 0.1 | Rhomboidal Platelets | 6–7 µm | 1.3–1.5 | ~55 |

| 1.0 | Prismatic | 12–13 µm | 3.0–3.5 | ~95 |

A novel, room-temperature homogeneous precipitation method utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) and imidazole (B134444) in a nonaqueous solvent like acetone (B3395972). acs.orgnih.gov In this system, CDI serves as the carbonate source through its controlled decomposition, which is influenced by the amount of water present in the reaction mixture. acs.orgnih.govnih.gov This approach avoids the need for external heating, offering an advantage over traditional urea-based methods. acs.orgresearchgate.net

The morphology and phase composition of the resulting cerium carbonate particles can be precisely controlled by adjusting the amounts of CDI and imidazole. acs.orgnih.gov For example, using cerium nitrate (B79036) hexahydrate and CDI in acetone produces nanoplates composed of a mixed phase of cerium oxycarbonate (Ce₂(CO₃)₂O·H₂O) and cerium carbonate hydrate (B1144303) (Ce₂(CO₃)₃·8H₂O). acs.org Increasing the CDI concentration favors the formation of the cerium carbonate hydrate phase. acs.org The addition of extra imidazole to the reaction can transform the particle morphology from nanoplates to "flying-saucer" shapes and shifts the composition primarily to cerium oxycarbonate. acs.orgnih.gov

| Reagents (1 mmol Ce(NO₃)₃·6H₂O in Acetone) | Resulting Morphology | Primary Crystalline Phase |

|---|---|---|

| 1-4 mmol CDI | Nanoplates | Ce₂(CO₃)₃·8H₂O and Ce₂(CO₃)₂O·H₂O |

| 1 mmol CDI + 2-6 mmol Imidazole | Nanosaucers | Ce₂(CO₃)₂O·H₂O |

Co-precipitation is a straightforward and cost-effective method for synthesizing cerium carbonate. scielo.org.mx This technique involves the simultaneous precipitation of the target compound from a solution containing the cerium(III) precursor and a precipitating agent.

A typical procedure involves preparing separate aqueous solutions of a cerium(III) salt, such as cerium(III) nitrate hexahydrate, and a carbonate source, like potassium carbonate. scielo.org.mxsmf.mx These solutions are then added dropwise into stirred water, leading to the formation of a white precipitate of cerium(III) carbonate. scielo.org.mxresearchgate.net The process is often carried out while maintaining a constant pH to ensure consistency in the product. scielo.org.mxsmf.mx For instance, maintaining a pH of 6 during the reaction of cerium(III) nitrate with potassium carbonate has been used to produce a cerium(III) carbonate precursor, which can then be calcined to form cerium oxide nanoparticles. scielo.org.mxresearchgate.net

The pH of the reaction medium is a crucial parameter that can influence the composition and hydration state of the precipitated lanthanide carbonate. Controlling the pH allows for the selective formation of either the desired carbonate hydrate or undesired byproducts like hydroxycarbonates. researchgate.net

For example, in the synthesis of lanthanum carbonate, adding a sodium bicarbonate solution to an acidic lanthanum chloride solution allows the precipitation to occur in a low pH environment (below 4.0). researchgate.net This strategy minimizes the risk of forming lanthanum hydroxycarbonate, as the neutralization and precipitation reactions occur concurrently. researchgate.net A similar principle applies to cerium, where maintaining a specific pH, such as the constant pH of 6 used in some co-precipitation methods, is vital for obtaining the desired cerium(III) carbonate precursor phase. scielo.org.mx

Homogeneous Precipitation Approaches

Hydrothermal and Solvothermal Synthetic Routes

Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous or non-aqueous solvents, respectively, at temperatures above their boiling points within a sealed vessel called an autoclave. rsc.orgwikipedia.org The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of products, often yielding highly crystalline materials. rsc.org

Cerium carbonate and related compounds can be synthesized using these routes. A hydrothermal process using a solution of cerium(III) nitrate and urea at temperatures around 160°C can directly produce crystalline cerium hydroxycarbonate (CeOHCO₃) powders in a short reaction time. ntu.edu.twcapes.gov.brresearchgate.net The morphology of the resulting powders is highly dependent on the urea concentration. ntu.edu.twresearchgate.net

Solvothermal methods have also been employed for the synthesis of lanthanide carbonates. In one example, a series of three-dimensional lanthanide carbonate frameworks were synthesized via a solvothermal reaction between lanthanide salts and a carbonate source in a mixed solvent system of water and dimethylformamide (DMF) at 170°C. tci-thaijo.orgtci-thaijo.org Another solvothermal approach involves heating cerium chloride in polyethylene (B3416737) glycol at 240°C. rsc.org These methods demonstrate the versatility of using high-temperature, high-pressure solvent systems to create crystalline cerium carbonate structures. rsc.org

Influence of Temperature and Pressure on Cerium(III) Carbonate Hydrate Formation

The formation of cerium(III) carbonate hydrates is significantly influenced by temperature and pressure, particularly in hydrothermal synthesis methods. The reaction temperature can dictate the rate of hydrolysis of urea, a common carbonate source, which in turn affects the precipitation process. acs.org Generally, an increase in temperature accelerates the decomposition of urea, leading to a faster increase in pH and subsequent precipitation of cerium carbonate. acs.org For instance, in the homogeneous precipitation of a cerium carbonate precursor using urea, heating the mixture to around 90±2 °C is a typical condition to induce precipitation. rsc.org

Studies have shown that different crystalline phases of cerium carbonate can be obtained by controlling the reaction temperature. google.com For example, hydrothermal treatments below 150°C may result in amorphous or poorly crystallized cerium carbonate powders. researchgate.net At higher temperatures, such as 180°C, crystalline cerium hydroxycarbonate can be formed. researchgate.net The pressure within the autoclave during hydrothermal synthesis also plays a role, influencing the solubility of CO2 and the stability of different hydrate phases, although detailed systematic studies on pressure effects are less common in the reviewed literature. The production of CO2 hydrates, a related process, is known to require relatively high pressures and low temperatures. cetjournal.it

The interplay between temperature and the concentration of reagents determines the final morphology and phase of the product. Lower initial concentrations of Ce3+ ions tend to produce monodisperse, needle-like particles, while higher concentrations can lead to more complex clusters. rsc.org The calcination temperature applied post-synthesis also has a profound effect; for example, cerium hydroxycarbonate precursors can be converted to cerium oxide (CeO2) at temperatures around 500°C. acs.orgresearchgate.net The crystallite size of the resulting ceria increases with higher calcination temperatures. acs.org

| Parameter | Condition | Outcome | Reference |

| Synthesis Temperature | 90±2 °C | Precipitation of cerium carbonate precursor | rsc.org |

| Hydrothermal Temperature | < 150 °C | Amorphous or poorly crystallized powders | researchgate.net |

| Hydrothermal Temperature | 180 °C | Crystalline cerium hydroxycarbonate | researchgate.net |

| Calcination Temperature | 500 °C | Conversion of precursor to CeO2 | acs.orgresearchgate.net |

Templating Effects in Hydrothermal Synthesis of Cerium Carbonate Structures

In the hydrothermal synthesis of cerium carbonate structures, templating agents are often employed to direct the morphology and crystal growth of the resulting particles. These agents can be surfactants, polymers, or other organic molecules that self-assemble into specific structures, which then act as scaffolds for the nucleation and growth of the inorganic material.

One example is the use of cetyltrimethylammonium bromide (CTAB) as a directing agent in the hydrothermal synthesis of cerium hydroxide carbonate (CeCO3OH) at 180°C. researchgate.net By varying the molar ratio of CTAB to the cerium source, nanomaterials with different morphologies can be achieved. researchgate.net Similarly, triethylenetetramine (B94423) has been used not only as an alkaline and carbon source but also as a structure-directing agent in the formation of dendrite morphologies of cerium carbonate hydroxide. researchgate.net

The use of imidazole in a nonaqueous solvent system has also demonstrated a significant templating effect. The addition of extra imidazole to a reaction mixture of cerium nitrate hexahydrate and 1,1'-carbonyldiimidazole (CDI) transformed the morphology of cerium carbonate nanoparticles from nanoplates to "nanosaucers". acs.orgnih.gov This change in morphology was also accompanied by a change in the phase composition from cerium carbonate hydrate (Ce2(CO3)3·8H2O) to cerium oxycarbonate (Ce2O(CO3)2·H2O). acs.orgnih.gov While some studies have focused on template-free hydrothermal synthesis, the use of templates has proven to be an effective method for achieving controlled morphologies. conicet.gov.ar

Solid-State Reaction Pathways for Cerium(III) Carbonate Hydrates

Solid-state reactions provide an alternative route to the synthesis of cerium(III) carbonate hydrates, often involving the direct reaction of solid precursors at elevated temperatures. This method can be simpler than solution-based routes and can avoid the use of solvents.

One approach involves the calcination of a mixture of cerium oxide (CeO2) powder and a carbonate source, such as sodium carbonate (Na2CO3). y2o3.com The process begins with the thorough mixing of the solid reactants. y2o3.com This mixture is then heated in a high-temperature furnace, causing a chemical reaction to form cerium(III) carbonate hydrate. y2o3.com Precise control of the calcination temperature is crucial for the success of the reaction. y2o3.com After the reaction, the product is cooled and collected for further processing. y2o3.com

Another solid-state approach is the thermal decomposition of precursor compounds. For instance, cerium carbonate precursors, often basic cerium carbonates like Ce(OH)CO3, can be thermally treated to yield different cerium compounds. rsc.org Thermogravimetric analysis shows that dehydration typically occurs around 150°C, followed by decarboxylation at temperatures of about 250–280°C. rsc.org While often used to produce cerium oxide, controlling the temperature and atmosphere during thermal decomposition can potentially yield specific cerium carbonate hydrate phases.

Investigation of Precursors for Cerium(3+);tricarbonate;pentadecahydrate (B1178734) Formation

The formation of cerium(3+);tricarbonate;pentadecahydrate is highly dependent on the choice of starting materials, including the cerium source and the carbonate ion source.

Cerium(III) Nitrate and Chloride as Primary Cerium Sources

Cerium(III) nitrate (Ce(NO3)3) and cerium(III) chloride (CeCl3) are the most commonly used water-soluble salts for the synthesis of cerium carbonates. rsc.orgsamaterials.com These precursors are typically reacted in an aqueous solution with a suitable carbonate source to precipitate the desired cerium carbonate compound. samaterials.com

In a typical precipitation process, an aqueous solution of cerium(III) nitrate hexahydrate or cerium(III) chloride is prepared and mixed with a solution containing carbonate ions. rsc.orgsamaterials.com The choice between the nitrate and chloride salt generally yields identical results in terms of the primary product, although the presence of different anions in the solution can sometimes influence secondary characteristics of the precipitate. rsc.org For example, studies have shown that cerium carbonate hydrate (Ce2(CO3)3·8H2O) can be successfully synthesized from cerium(III) nitrate solutions. acs.org The concentration of the cerium salt solution is a key parameter; lower concentrations (~0.01 to 0.06 mol/L) can lead to the formation of well-defined, isolated particles, whereas higher concentrations tend to produce larger, irregular clusters. rsc.org

Carbonate Ion Sources in Synthesis

A variety of reagents can serve as the source of carbonate ions for the precipitation of cerium carbonate. The choice of carbonate source can influence the reaction kinetics, pH, and the final product's properties.

Alkali Metal Carbonates: Sodium carbonate (Na2CO3) and ammonium (B1175870) carbonate ((NH4)2CO3) are frequently used as direct precipitating agents. y2o3.comsamaterials.com An excess of ammonium bicarbonate, for instance, has been used to precipitate cerium carbonate from a cerous nitrate solution. rsc.org

Urea: Urea (CO(NH2)2) is a widely employed homogeneous precipitating agent. acs.orgnih.gov Upon heating in an aqueous solution, urea slowly hydrolyzes to produce ammonia (B1221849) and carbonate ions, leading to a gradual and uniform increase in pH, which facilitates the formation of well-defined crystalline precipitates. acs.orgrsc.orgnih.gov The rate of urea decomposition is temperature-dependent, providing a means to control the precipitation process. acs.orgnih.gov Urea has been used in various synthesis methods, including hydrothermal, sonochemical, and microwave-hydrothermal techniques. acs.orgnih.gov

1,1'-Carbonyldiimidazole (CDI): In nonaqueous solvents like acetone, CDI can serve as a source of carbonate ions. acs.orgnih.gov It decomposes, particularly in the presence of trace amounts of water, to release carbon dioxide, which then participates in the formation of cerium carbonate. acs.orgnih.gov

Carbon Dioxide Gas: Bubbling carbon dioxide gas through an ammoniacal aqueous solution of a cerium salt is another method. epo.org This allows for direct carbonation of the cerium ions in the solution. epo.org

| Precursor Type | Example Compound | Role in Synthesis | Reference |

| Cerium Source | Cerium(III) nitrate hexahydrate | Provides Ce³⁺ ions | acs.orgrsc.orgresearchgate.netsamaterials.com |

| Cerium Source | Cerium(III) chloride | Provides Ce³⁺ ions | rsc.orgresearchgate.netsamaterials.com |

| Carbonate Source | Urea | Homogeneous precipitant, provides CO₃²⁻ upon hydrolysis | acs.orgrsc.orgnih.gov |

| Carbonate Source | Sodium Carbonate | Direct precipitant, provides CO₃²⁻ | y2o3.comsamaterials.com |

| Carbonate Source | Ammonium Carbonate | Direct precipitant, provides CO₃²⁻ | researchgate.netsamaterials.com |

| Carbonate Source | Ammonium Bicarbonate | Direct precipitant, provides HCO₃⁻/CO₃²⁻ | rsc.org |

| Carbonate Source | 1,1'-Carbonyldiimidazole (CDI) | Provides CO₂ in nonaqueous media | acs.orgnih.gov |

| Carbonate Source | Carbon Dioxide (gas) | Direct carbonation agent | epo.org |

Post-Synthetic Modification and Purification of this compound

Following the initial synthesis, the resulting this compound precipitate typically undergoes several post-synthetic steps to isolate, purify, and modify the material.

The most common and crucial step is purification, which involves separating the solid product from the reaction medium and any soluble byproducts or unreacted reagents. This is usually achieved by filtration. epo.org The collected precipitate is then washed thoroughly, most often with deionized water, to remove residual ions. rsc.orgnih.gov In some cases, multiple washing steps are necessary. nih.gov For syntheses using urea, a washing step is required to remove organic by-products. google.com The completeness of precipitation might be checked by reacting the filtrate with a substance like oxalic acid, which would precipitate any remaining cerium ions. rsc.org

After washing, the purified product is dried to remove the washing solvent. Drying is typically performed in an oven at a moderate temperature, for example, 60°C or 105°C, to obtain a stable powder without inducing thermal decomposition of the carbonate or loss of all water of hydration. rsc.orgnih.gov

Further modification can be achieved through calcination. While high-temperature calcination (e.g., 500°C) is used to convert the cerium carbonate into cerium oxide, controlled calcination at lower temperatures (above 250°C) can be used to modify the hydration state or induce phase transformations in the carbonate itself. acs.orgepo.org

Advanced Characterization Techniques for Cerium 3+ ;tricarbonate;pentadecahydrate

Diffraction-Based Characterization of Cerium(III) Carbonate Hydrates

Diffraction techniques are fundamental in determining the crystal structure, phase composition, and degree of crystallinity of solid materials. For cerium(III) carbonate hydrates, these methods reveal that commercially available samples are often complex mixtures rather than a single, pure compound.

Powder X-ray Diffraction (PXRD) Analysis for Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is a primary tool for the routine identification of crystalline phases in a material. When applied to commercial 'cerium(III) carbonate hydrate', PXRD patterns often indicate a mixture of different compounds rather than the nominal Ce₂(CO₃)₃·xH₂O. nih.gov Studies have shown that these materials can consist of multiple phases, including various hydrated and hydroxylated forms of cerium carbonate. nih.govnrel.gov

Synchrotron Powder X-ray Diffraction for Detailed Structural Insights

To overcome the limitations of conventional PXRD, high-resolution synchrotron powder X-ray diffraction is employed for a more precise characterization. This technique provides superior signal-to-noise ratio and resolution, enabling the identification of minor crystalline phases and the accurate refinement of crystal structures. nrel.goviucr.org

A significant study using synchrotron PXRD on a commercial 'cerium(III) carbonate hydrate' sample revealed that it was not the expected compound but a triphasic mixture. nih.govnrel.govresearchgate.net The sample was found to contain no nominal Ce₂(CO₃)₃. nih.gov Instead, the primary components were identified and quantified through Rietveld refinement as an orthorhombic cerium(III) carbonate hydroxide (B78521) (CeCO₃OH) and cubic cerium(IV) oxide (CeO₂). nrel.govnrel.gov A third, minor phase of hexagonal CeCO₃OH was also detected. nrel.govresearchgate.net

The detailed structural data obtained from this synchrotron study allowed for the complete characterization of the majority orthorhombic CeCO₃OH phase, which is analogous to the mineral ancylite. nrel.goviucr.orgnih.gov This level of detail is crucial for understanding the true composition of precursor materials used in further synthesis, as incorrect assumptions about hydration or hydroxylation states can lead to errors in mass calculations. nih.govnrel.gov

Table 1: Phase Composition and Crystallographic Data of a Commercial 'Cerium(III) Carbonate Hydrate' Sample from Synchrotron PXRD Analysis nrel.govresearchgate.net

| Phase | Weight Percentage (%) | Crystal System | Space Group | Lattice Parameters (Å) |

| Orthorhombic CeCO₃OH | 52.49 | Orthorhombic | Pmcn | a = 5.01019, b = 8.55011, c = 7.31940 |

| Cubic CeO₂ | 47.12 | Cubic | Fm-3m | Not specified in abstract |

| Hexagonal CeCO₃OH | 0.40 | Hexagonal | P6 | Not specified in abstract |

Scanning Nanobeam Electron Diffraction (SNBED) Studies

Information regarding the specific application of Scanning Nanobeam Electron Diffraction (SNBED) to cerium(3+);tricarbonate;pentadecahydrate (B1178734) is not extensively available in the reviewed literature. This technique is typically used for obtaining crystallographic information from nano-sized areas, which could be valuable for analyzing the individual domains within the heterogeneous mixtures often found in commercial cerium carbonate samples. nih.gov

Spectroscopic Investigations of Cerium(3+);tricarbonate;pentadecahydrate

Spectroscopic methods provide complementary information to diffraction techniques by probing the chemical bonding, functional groups, and electronic structure of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Carbonate Ligand Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a compound by measuring the absorption of infrared radiation. ceriumlabs.com For cerium(III) carbonate hydrates, FTIR is essential for confirming the presence and coordination environment of the carbonate (CO₃²⁻) ligands. researchgate.net

The FTIR spectra of cerium(III) carbonate materials show characteristic absorption bands corresponding to the vibrational modes of the carbonate ion. Studies on TiO₂-supported Ce(III) carbonate clusters identified coordinated carbonate bands at 1373 cm⁻¹, 1437 cm⁻¹, and 1480 cm⁻¹. nih.gov The band at 1480 cm⁻¹ was specifically attributed to a monodentate carbonate coordination. nih.gov Other analyses have noted that a peak separation of approximately 100 cm⁻¹ between the symmetric and asymmetric stretching vibrations of the carbonate group can indicate a unidentate coordination mode. researchgate.net The ratio between different carbonate-related peaks, such as those at 1410 cm⁻¹ and 1468 cm⁻¹, has also been used as a parameter to characterize different cerium(III) carbonate materials. google.com

Table 2: Characteristic Spectroscopic Data for Cerium(III) Carbonate and Related Species

| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment / Transition | Reference(s) |

| FTIR | ~1480 | Monodentate Carbonate Vibration | nih.gov |

| FTIR | ~1437 | Coordinated Carbonate Vibration | nih.gov |

| FTIR | ~1373 | Coordinated Carbonate Vibration | nih.gov |

| UV-Vis | < 400 nm | O(2p) → Ce(4f) charge-transfer | nih.gov |

| UV-Vis | ~290 nm | O 2p → Ce 4f band transition in nanoceria | osu.edu |

| UV-Vis | ~265 nm | Absorption maximum for Ce(III) nitrate (B79036) | researchgate.net |

| UV-Vis | Not Specified | 4f¹ → 5d¹ electron transition of Ce³⁺ | nih.gov |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule or ion. For compounds containing the cerium(III) ion, the spectra are typically characterized by absorptions arising from parity-allowed 4f → 5d electronic transitions. acs.org The exact energy of these transitions is sensitive to the local crystal field environment surrounding the Ce³⁺ ion. researchgate.net

In solid-state cerium compounds, these transitions often appear as broad absorption bands below 400 nm. nih.gov For instance, the UV-Vis spectrum of cerium(III) phosphate (B84403) shows wide bands attributed to the 4f¹ → 5d¹ electron transition of Ce³⁺. nih.gov In cerium oxides, a strong absorption with a maximum around 290 nm is due to charge-transfer transitions from the oxygen 2p valence band to the cerium 4f band. osu.edu The presence of Ce³⁺ ions can cause shifts in the absorption band edge. nih.gov While a specific spectrum for pure this compound is not detailed, the principles of Ce³⁺ electronic transitions remain applicable, with expected absorptions in the UV region corresponding to 4f → 5d and potential ligand-to-metal charge transfer bands.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a primary technique for quantifying the oxidation state of cerium, specifically the ratio of Ce³⁺ to Ce⁴⁺. researchgate.net The analysis focuses on the complex Ce 3d core level spectra, which exhibit distinct features for each oxidation state due to final-state effects. ucl.ac.uk

The quantification of the Ce³⁺ concentration is typically achieved by fitting the experimental spectrum with known reference spectra for Ce³⁺ and Ce⁴⁺ and calculating the relative areas of the corresponding peaks. researchgate.net One common method uses the following equation researchgate.net:

%Ce(III) = [Area(v₀) + Area(v') + Area(u₀) + Area(u')] / Σ[Area(all peaks)]

It is crucial to note that X-ray irradiation during XPS analysis can induce the reduction of Ce⁴⁺ to Ce³⁺, particularly in nanocrystalline materials, which can lead to an overestimation of the Ce³⁺ content. ucl.ac.ukresearchgate.net

Table 1: Characteristic XPS Peaks for Ce³⁺ and Ce⁴⁺ Oxidation States

| Oxidation State | Spin-Orbit Component | Peak Label | Approximate Binding Energy (eV) |

|---|---|---|---|

| Ce³⁺ | 3d₅/₂ | v₀ | ~880.6 |

| 3d₅/₂ | v' | ~885.5 | |

| 3d₃/₂ | u₀ | ~899.5 | |

| 3d₃/₂ | u' | ~904.0 | |

| Ce⁴⁺ | 3d₅/₂ | v | ~882.7 |

| 3d₅/₂ | v'' | ~889.0 | |

| 3d₅/₂ | v''' | ~898.5 | |

| 3d₃/₂ | u | ~901.1 | |

| 3d₃/₂ | u'' | ~907.5 | |

| 3d₃/₂ | u''' | ~916.9 |

Note: Binding energies are approximate and can vary based on chemical environment and instrument calibration.

Electron Energy Loss Spectroscopy (EELS) for Valency Characterization

Electron Energy Loss Spectroscopy (EELS), often performed in a transmission electron microscope (TEM), provides high spatial resolution analysis of the electronic structure and valence state of materials. wiley.com For cerium-containing compounds, EELS analysis focuses on the Ce M₄,₅ edges, which arise from the excitation of 3d electrons to empty 4f levels. researchgate.net These edges appear as two sharp, intense peaks, known as white lines, at approximately 883 eV (M₅ edge) and 901 eV (M₄ edge). globalsino.com

The relative intensity ratio of the M₅ and M₄ peaks is highly sensitive to the cerium oxidation state. researchgate.net

A high M₅/M₄ intensity ratio is characteristic of the Ce³⁺ state.

A high M₄/M₅ intensity ratio (i.e., a taller M₄ peak) is characteristic of the Ce⁴⁺ state. globalsino.com

This distinct relationship allows for the mapping of cerium oxidation states across a sample. By acquiring EELS spectra from different locations, variations in the Ce³⁺/Ce⁴⁺ ratio can be identified. globalsino.com It is important to consider that prolonged exposure to the electron beam can cause reduction of Ce⁴⁺ to Ce³⁺, which would be observable as an increase in the M₅/M₄ ratio over time. researchgate.netglobalsino.com

Table 2: EELS M-edge Characteristics for Cerium Valence States

| Feature | Ce³⁺ State | Ce⁴⁺ State |

|---|---|---|

| M₅ Edge Energy | ~883 eV | ~883 eV |

| M₄ Edge Energy | ~901 eV | ~901 eV |

| Intensity Ratio | M₅ peak height > M₄ peak height | M₄ peak height > M₅ peak height |

| Interpretation | High M₅/M₄ ratio indicates a predominance of Ce³⁺. globalsino.com | Low M₅/M₄ ratio indicates a predominance of Ce⁴⁺. globalsino.com |

Thermal Analysis of Hydrated Cerium(III) Carbonates

Thermogravimetric Analysis (TGA) for Hydration State and Decomposition

Thermogravimetric Analysis (TGA) is used to study the thermal stability and decomposition pathway of hydrated cerium(III) carbonates by measuring changes in mass as a function of temperature. The decomposition of this compound typically occurs in distinct stages.

Dehydration: The first stage of mass loss, occurring at lower temperatures (generally below 250 °C), corresponds to the release of water of hydration. For a pentadecahydrate species, this process may occur in one or multiple steps as the water molecules are driven off.

Decomposition: Following dehydration, a significant mass loss occurs at higher temperatures, which is attributed to the decomposition of the anhydrous cerium(III) carbonate. aminer.org

The atmosphere under which the analysis is performed significantly impacts the decomposition products. In an inert atmosphere (like argon or nitrogen), the carbonate decomposes to form a non-stoichiometric cerium oxide (CeO₂₋ₓ), and the evolved CO₂ may be partially reduced by Ce(III) to form CO and elemental carbon. aminer.org In an oxidizing atmosphere (like air or oxygen), the decomposition yields stoichiometric cerium(IV) oxide (CeO₂). aminer.orgresearchgate.net

Table 3: Typical TGA Decomposition Stages for Hydrated Cerium(III) Carbonate

| Temperature Range (°C) | Mass Loss Event | Gaseous Products | Solid Product |

|---|---|---|---|

| ~50 - 250 °C | Dehydration (loss of H₂O) | H₂O | Anhydrous Cerium(III) Carbonate |

| ~250 - 500 °C | Decomposition of carbonate | CO₂ | Cerium Oxide (e.g., CeO₂) |

Differential Scanning Calorimetry (DSC) in Relation to Thermal Behavior

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used in conjunction with TGA to identify the energetic nature of the transitions observed. inig.pl

For hydrated cerium(III) carbonate, the DSC curve reveals specific thermal events:

Endothermic Peaks: These peaks indicate processes that absorb energy. The dehydration of the compound and the decomposition of the carbonate are both endothermic events and will correspond to the mass loss stages seen in the TGA curve. researchgate.netresearchgate.net

Exothermic Peaks: These peaks signify processes that release energy. In some cases, crystallization of an amorphous intermediate phase or the oxidation of Ce³⁺ to Ce⁴⁺ (particularly in an air atmosphere) can appear as an exothermic event on the DSC scan. researchgate.net

By correlating the TGA and DSC data, a comprehensive understanding of the thermal behavior, including the temperatures and enthalpies of dehydration and decomposition, can be established. researchgate.net

Table 4: Correlation of TGA and DSC Events for Hydrated Cerium(III) Carbonate

| TGA Event | Corresponding DSC Event | Description |

|---|---|---|

| Mass loss due to water release | Broad Endothermic Peak(s) | Energy absorbed to break the bonds holding water molecules in the crystal lattice. |

| Mass loss due to carbonate breakdown | Sharp Endothermic Peak | Energy absorbed to break down the carbonate structure and release CO₂. researchgate.net |

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

Scanning Electron Microscopy (SEM) is a vital technique for characterizing the surface morphology, particle size, and state of agglomeration of this compound powders. researchgate.netacs.org The method provides high-resolution images of the sample's surface topography.

SEM analysis reveals the shape and structure of the carbonate particles. Depending on the synthesis method, various morphologies can be observed, including:

Regular spherical or quasi-spherical nanoparticles. acs.org

Agglomerates of smaller primary particles.

Flower-like or petal-like nanosheet structures. researchgate.net

In addition to morphology, SEM images are used to estimate the particle size and size distribution of the powder. acs.orgazom.com This information is critical as the particle size can influence the material's properties and behavior in subsequent processing steps, such as thermal decomposition.

Table 5: Morphological Features of Cerium Carbonates Observed by SEM

| Feature | Description | Typical Observations |

|---|---|---|

| Particle Shape | The geometric form of individual or agglomerated particles. | Spherical, irregular, petal-like sheets. researchgate.netacs.org |

| Particle Size | The average diameter or dimensions of the particles. | Can range from nanometers to micrometers, depending on synthesis conditions. acs.org |

| Surface Texture | The fine-scale features on the particle surfaces. | Smooth, rough, or porous. |

| Agglomeration | The extent to which primary particles are clustered together. | Can range from well-dispersed (monodisperse) to heavily agglomerated. acs.org |

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) is a powerful technique for investigating the nanostructure of materials, providing detailed information on their morphology, size, and crystallinity. youtube.com In the context of cerium-based compounds, TEM analysis reveals critical features about the nanoparticles' structure and shape. youtube.com

Research on cerium oxide nanoparticles, which share a common elemental component with cerium carbonate, demonstrates that TEM can identify various morphologies, including regular spherical shapes, cubes, rods, and polyhedral structures. acs.orgresearchgate.net The morphology and size distribution of these nanoparticles are heavily influenced by synthesis conditions such as reaction temperature and the concentration of the cerium salt precursor. acs.org For instance, TEM can be used to track the growth of nanoparticles and ensure they remain monodisperse throughout the synthesis process. acs.org Analysis of TEM images and selected area electron diffraction (SAED) patterns can also determine the crystalline nature of the material, revealing whether it is single-crystalline or polycrystalline. youtube.com

Table 1: TEM Analysis Findings for Cerium-Based Nanoparticles

| Characteristic Analyzed | Observation | Significance | Reference |

|---|---|---|---|

| Morphology | Reveals particle shape (e.g., spherical, rodlike, cubic, polyhedral). | Particle shape influences the material's physical and chemical properties. | acs.orgresearchgate.net |

| Size Distribution | Measures the average particle diameter and dispersity (e.g., 7.0 to 336.3 nm). | Determines uniformity and is affected by synthesis parameters like temperature and concentration. | acs.org |

| Crystallinity | Identifies crystalline structure through diffraction patterns (e.g., polycrystalline). | Provides insight into the atomic arrangement within the nanoparticles. | youtube.com |

| Topography | Visualizes the surface features and overall structure of the nanoparticles. | Helps understand how particles may interact with their environment. | youtube.com |

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) for Cluster Imaging

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a specialized technique particularly suited for imaging collections of atoms, or clusters, with high resolution. This method, often referred to as Z-contrast imaging, produces images where the brightness of a region is strongly correlated with the atomic number (Z) of the elements present. myscope.trainingnih.gov Heavier atoms scatter more electrons to high angles, thus appearing brighter in the resulting image. nih.govjeol.com

This technique has been successfully applied to the direct visualization of cerium(III) carbonate clusters. In one study, HAADF-STEM was used to characterize uniform Ce(III) carbonate clusters with an average diameter of 2.5 ± 0.4 nm deposited on a titanium dioxide support. researchgate.net The Z-contrast principle makes HAADF-STEM exceptionally effective for identifying these heavy-element clusters against a lighter substrate. nih.govresearchgate.net The high resolution of modern instruments, which can be better than 0.05 nm, allows for the precise imaging of individual clusters and even atomic columns. jeol.com

Table 2: Findings from HAADF-STEM Analysis of Cerium Carbonate

| Technique | Subject of Analysis | Key Finding | Reference |

|---|---|---|---|

| HAADF-STEM | Ce(III) carbonate clusters on TiO₂ support | Direct imaging of uniform clusters with a diameter of 2.5 ± 0.4 nm. | researchgate.net |

| HAADF-STEM | Mg-Ce mixed carbonate precursor | Enabled visualization of the mixed-element precursor structure before further processing. | researchgate.net |

Solution-Phase Analytical Techniques

The behavior of this compound in solution is governed by chemical equilibria that can be probed using various analytical methods.

pH Measurements in Aqueous Systems

The pH of an aqueous solution is a master variable controlling the stability and speciation of cerium tricarbonate. The existence of the compound is dependent on the pH-driven equilibria of both the cerium ions and the carbonate species.

The speciation of cerium in water is highly pH-dependent. At a low pH, Ce(III) ions are stable in their soluble form. researchgate.net However, as the pH increases, cerium(III) tends to precipitate as insoluble hydroxides, a process that typically occurs at a pH close to 9. researchgate.net In contrast, any Ce(IV) present would precipitate at a much lower pH of approximately 3. researchgate.net

Simultaneously, the carbonate system in water also varies with pH. aqion.de In highly acidic solutions, dissolved inorganic carbon exists primarily as carbonic acid (H₂CO₃). As the pH rises, it dissociates into bicarbonate (HCO₃⁻), which is the dominant species in the pH range of most natural waters (pH 6-10). aqion.de At higher pH values, carbonate ions (CO₃²⁻) become the predominant species. aqion.de For the stable existence of cerium(3+);tricarbonate, the pH must be in a range that allows for a sufficient concentration of carbonate ions while remaining low enough to prevent the precipitation of cerium(III) hydroxide.

Table 3: pH Influence on Cerium and Carbonate Species in Aqueous Systems

| Chemical Species | Behavior at Low pH (e.g., < 6) | Behavior at Neutral to Moderately Alkaline pH (e.g., 6-9) | Behavior at High pH (e.g., > 9) | Reference |

|---|---|---|---|---|

| Cerium(III) | Exists as soluble Ce³⁺ ions. | Remains soluble, but approaches precipitation point as pH increases. | Precipitates as insoluble cerium(III) hydroxide. | researchgate.net |

| Carbonate System | Predominantly carbonic acid (H₂CO₃) and some bicarbonate (HCO₃⁻). | Predominantly bicarbonate (HCO₃⁻), with increasing carbonate (CO₃²⁻) as pH rises. | Predominantly carbonate (CO₃²⁻). | aqion.de |

Conductometric Titrations for Complexation Studies

Conductometric titration is a valuable electroanalytical technique for studying reactions in solution that involve a change in ionic concentrations or mobilities, including complexation and precipitation reactions. tau.ac.il The principle is based on monitoring the electrical conductivity of a solution as a titrant is added. The equivalence point of the reaction is identified by a distinct break in the plot of conductivity versus the volume of titrant added. tau.ac.il

This method is well-suited for investigating the formation of a sparingly soluble complex like cerium tricarbonate. tau.ac.il A hypothetical conductometric titration could involve titrating a solution of a soluble cerium(III) salt, such as cerium(III) chloride, with a solution of sodium carbonate.

Before the Equivalence Point: As sodium carbonate is added, Ce³⁺ ions react with CO₃²⁻ ions to form the insoluble cerium tricarbonate precipitate. The highly mobile Ce³⁺ ions are removed from the solution and replaced by less mobile Na⁺ ions, causing a change in conductivity.

At the Equivalence Point: The point at which all cerium has precipitated is marked by a sharp change in the slope of the conductivity curve.

After the Equivalence Point: Further addition of sodium carbonate introduces an excess of highly mobile Na⁺ and CO₃²⁻ ions into the solution, leading to a rapid increase in conductivity. tau.ac.il

This technique is particularly advantageous for analyzing dilute solutions and can be applied where indicator or potentiometric methods are not feasible. tau.ac.il

Theoretical and Computational Studies on Cerium 3+ ;tricarbonate;pentadecahydrate

Density Functional Theory (DFT) Modeling of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. For cerium and its compounds, DFT, often combined with other methods, helps in understanding the behavior of its f-electrons, which are crucial to its chemical and physical properties. nih.gov

The 4f valence electrons of cerium exist on the boundary between localized and itinerant behavior, leading to complex electronic structures. aps.org DFT combined with single-site dynamical mean-field theory (DFT+DMFT) has been a successful approach for studying these systems. aps.orgresearchgate.net These calculations show that the 4f electrons in cerium's various phases are correlated, resulting in heavily renormalized electron masses. aps.org In studies of ceria (CeO2), the DFT+U method, which adds a Hubbard U term to account for on-site Coulomb interactions, has been essential. This approach improves the description of the strongly correlated Ce 4f states, leading to the localization of charge on Ce(III) ions near oxygen vacancies and the appearance of a new gap state between the valence band and the empty Ce 4f band. researchgate.net

In the context of cerium carbonate crystal formation, DFT analysis of the electronic structure helps to understand bonding stability. For instance, in simulations involving different cerium salt systems, the stability of the Ce-O bond formed with the carbonate ion (CO₃²⁻) was found to be strongest in a nitric acid system, indicating this system is more favorable for preparing cerium carbonate precipitates. globethesis.com

Table 1: Summary of DFT-based Findings on Cerium Electronic Structure

| Method | System | Key Finding | Reference |

|---|---|---|---|

| DFT+DMFT | Elemental Cerium Allotropes | 4f electrons are correlated in all phases; α-phase electrons are more itinerant, while they are more localized in other phases. | aps.org |

| DFT+U | Defective Ceria (CeO₂) Surfaces | Improves description of localized Ce 4f electrons and predicts gap states localized on Ce(III) ions. | researchgate.net |

| PBE0 Hybrid Functional | Elemental Cerium | Gives rise to two distinct solutions at zero temperature that can be associated with the α and γ phases of cerium. | researchgate.net |

| DFT | Ce₂(CO₃)₃ Nucleation | The Ce-O bond with carbonate is most stable in a nitric acid system, facilitating precipitation. | globethesis.com |

Simulation of Crystal Growth Mechanisms and Morphology Prediction

Computational simulations, particularly those using DFT, are instrumental in predicting the morphology of cerium carbonate crystals and elucidating their growth mechanisms. researchgate.net These simulations can significantly reduce experimental costs by providing a theoretical basis for synthesis design. researchgate.net

Studies have shown that the morphology of cerium carbonate can be controlled by using template agents like polyvinylpyrrolidone (B124986) (PVP) or cetyltrimethylammonium bromide (CTAB). globethesis.comresearchgate.net

With PVP: DFT simulations predict that during the nucleation phase, the ketone group in PVP preferentially binds to Ce³⁺ ions, creating complexes that act as heterogeneous nucleation sites. In the subsequent growth stage, the adsorption of PVP makes the (120) crystal plane the most probable to appear in the equilibrium state, leading to the formation of hexagonal flake-like cerium carbonate crystals. researchgate.net This has been confirmed experimentally through scanning electron microscopy (SEM) images taken at different reaction times. researchgate.net

With CTAB: DFT combined with ab initio molecular dynamics (AIMD) was used to simulate the influence of CTAB. It was found that CTAB has the strongest adsorption capacity on the (020) crystal plane. This hinders the growth of the (020) plane, making it the most likely to be exposed in the final equilibrium state and resulting in one-dimensional rod-like crystals. globethesis.com

These computational findings highlight how the selective adsorption of molecules onto specific crystal faces dictates the final shape of the cerium carbonate particles. globethesis.comresearchgate.net

Table 2: Influence of Template Agents on Cerium Carbonate Crystal Morphology

| Template Agent | Predicted Dominant Crystal Plane | Resulting Morphology | Computational Method | Reference |

|---|---|---|---|---|

| Polyvinylpyrrolidone (PVP) | (120) | Hexagonal Flakes | DFT | researchgate.net |

| Cetyltrimethylammonium bromide (CTAB) | (020) | 1D Rod-like | DFT, AIMD | globethesis.com |

Investigation of Ligand Exchange Reactions and Free Energies of Complexation

The reactivity of cerium complexes in solution is heavily influenced by dynamic ligand exchange processes. The bonds between the trivalent cerium ion and its ligands are largely ionic, which results in faster ligand exchange rates compared to the more covalent bonds found in many transition metal systems. upenn.edunih.gov This lability can be advantageous but also presents challenges in controlling specific coordination environments. upenn.edunih.gov

Computational and experimental studies on various Ce(III) complexes reveal that their reactivity, particularly in redox chemistry, is controlled by both ligand reorganization and redistribution processes. upenn.edunih.govrsc.org

Ligand Reorganization: This process, where the ligand framework adjusts, often controls the kinetics of chemical reactions, such as oxidation. upenn.edursc.org

Ligand Redistribution and Exchange: These processes dictate the final, thermodynamically preferred products isolated from a reaction mixture. upenn.edursc.org

For example, in certain Ce/Li bimetallic complexes, a mixture of diastereomers can exist in solution, with rapid exchange of ligands and cations observed between them. The thermodynamic preference for a specific form can be manipulated by the choice of coordinating solvent. nih.gov While specific free energy calculations for cerium(3+);tricarbonate;pentadecahydrate (B1178734) are not widely reported, studies on analogous systems provide valuable insights. For instance, complex-formation constants for hydrated Ce³⁺ with various carboxylates have been determined, showing that Ce³⁺ fluorescence is quenched upon the formation of Ce³⁺-carboxylate complexes. nih.govnih.gov The binding affinity is influenced by factors such as pH and the chelating ability of the ligand. nih.gov

Computational Analysis of Adsorption and Oxidation Processes on Cerium Carbonate Surfaces

While computational studies focusing directly on cerium carbonate surfaces are limited, extensive research has been conducted on the surfaces of cerium oxide (ceria, CeO₂), which is a key material in catalysis. This research is relevant as it often involves the formation of carbonate species on the ceria surface.

DFT+U calculations have been used to study the adsorption and oxidation of molecules like carbon monoxide (CO) on ceria surfaces. researchgate.net These studies reveal that the interaction is highly dependent on the surface facet exposed:

On the stable (111) surface, CO physisorbs weakly with a low binding energy. researchgate.net

On the more open and reactive (110) surface, CO chemisorbs strongly. researchgate.net This strong interaction involves the oxidation of the CO molecule to form a surface carbonate-like structure (CO₃²⁻), accompanied by the reduction of surface Ce⁴⁺ ions to Ce³⁺. researchgate.netacs.org

The adsorption energy for this process on the (110) surface is significant, calculated to be -45 kcal/mol. acs.org This formation of surface carbonates is a critical step in catalytic cycles like the Mars-van Krevelen mechanism for CO oxidation. researchgate.net Furthermore, experimental and commercial studies have shown that cerium carbonate particles can act as potent antioxidation catalysts. berkeley.edu When blended into paints with titanium dioxide, cerium carbonate quenches harmful reactive oxygen species that form under UV light, preventing the degradation of the paint and retaining its color up to three times as well as unmodified paints. berkeley.edu

Table 3: Calculated Adsorption Energies for CO on Ceria Surfaces

| Ceria Surface Facet | Interaction Type | Adsorption Energy (kcal/mol) | Resulting Species | Reference |

|---|---|---|---|---|

| (111) | Physisorption | -6 | Intact CO molecule | acs.org |

| (110) | Chemisorption | -45 | Surface Carbonate (CO₃²⁻) | acs.org |

| (100) | Chemisorption | -74 | Surface Carbonate (CO₃²⁻) | acs.org |

Molecular Dynamics Simulations for Solution Behavior and Hydration Shells

Molecular dynamics (MD) simulations are essential for understanding the behavior of ions in solution, including the structure and dynamics of their hydration shells. For the cerium(III) ion, quantum mechanical/molecular mechanical (QM/MM) MD simulations provide a detailed picture of its aqueous environment. nih.govresearchgate.netnih.gov

These simulations show that the Ce³⁺ ion is large and highly coordinating. nih.govresearchgate.net In aqueous solution, there is an equilibrium between species with different coordination numbers (CN), primarily CN = 8 and CN = 9. nih.gov QM/MM simulations indicate a stable hydrate (B1144303) with an average first-shell coordination number of approximately 9.1. researchgate.net The structure of the hydration shell is dynamic, with frequent exchanges of water molecules between the first and second hydration shells. researchgate.net The second hydration shell is also well-defined, containing an average of 21.4 water molecules. researchgate.net

The structural parameters obtained from these simulations are in excellent agreement with experimental data from EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy. nih.govresearchgate.net MD simulations have also been applied to more complex systems. For instance, ReaxFF MD simulations have been used to study the structure and dynamics of various metal carbonate solutions at different temperatures. rsc.org In deep eutectic solvents, neutron diffraction combined with modeling showed that Ce(III) forms highly charged complexes with coordination numbers of 7-8, where the shell contains both chloride ions and water molecules. researchgate.net

Table 4: Structural Properties of Hydrated Ce(III) from QMCF-MD Simulation

| Property | Hydration Shell | Value | Reference |

|---|---|---|---|

| Mean Coordination Number (CN) | First | 9.1 | researchgate.net |

| Mean Coordination Number (CN) | Second | 21.4 | researchgate.net |

| Peak Ce³⁺-Oxygen Distance (Å) | First | 2.61 | researchgate.net |

| Peak Ce³⁺-Oxygen Distance (Å) | Second | 4.95 | researchgate.net |

Modeling of Cerium(III)/Cerium(IV) Redox Couples and Charge-Transfer Mechanisms

The accessible Ce(III)/Ce(IV) redox couple is central to many of cerium's applications, from catalysis to energy storage. nih.govacs.org Understanding the charge-transfer mechanism is crucial for optimizing these technologies. Theoretical modeling plays a key role in elucidating the complex structural and electronic changes that occur during this redox reaction. nih.govacs.org

A combined experimental and theoretical study using DFT, EXAFS, and kinetic measurements identified a two-step charge-transfer mechanism for the Ce³⁺/Ce⁴⁺ couple in sulfuric acid. nih.gov Notably, cerium carbonate, Ce₂(CO₃)₃, was used as a starting material to prepare the cerium solutions for this study. nih.govacs.org

Chemical Step: A change in the coordination sphere occurs. Ce³⁺ exists primarily as the aqua ion [Ce(H₂O)₉]³⁺, while Ce⁴⁺ favorably complexes with three bisulfate ions to form [Ce(H₂O)₆(HSO₄)₃]⁺. The reaction involves a pre-equilibrium where the Ce⁴⁺ complex exchanges its ligands. nih.gov

Electron Transfer Step: This is the rate-determining step and follows Marcus theory. nih.gov

DFT calculations were able to predict the free energies and reorganization energy associated with this mechanism, showing good agreement with experimental data. nih.gov Other computational work has explored the charge transfer from plasmonic nanoparticles (like gold or copper) to ceria, a process that can be harnessed for photocatalysis. sif.it The concept of ligand-to-metal charge transfer (LMCT) is also a key principle in cerium photocatalysis, where photoinduced LMCT from alcohols to Ce(IV) can generate highly reactive alkoxy radicals. rsc.org

Applications of Cerium 3+ ;tricarbonate;pentadecahydrate in Materials Science and Engineering

Precursor Role in Cerium Oxide Synthesis for Advanced Materials

Cerium carbonate is a widely used precursor for producing cerium oxide (CeO₂) due to the relative ease of its production and the ability to control the properties of the final oxide product. nih.govacs.org The synthesis of ceria typically involves the precipitation of a cerium carbonate intermediate from a cerium salt solution, followed by a thermal treatment process known as calcination. rsc.orgscielo.org.mx This conversion allows for the production of ceria with specific characteristics tailored for applications ranging from catalysts to polishing agents. chemiis.com

The morphology (shape and size) of cerium oxide nanoparticles is a critical factor that dictates their performance in various applications. By carefully controlling the synthesis conditions of the cerium carbonate precursor, it is possible to fabricate ceria nanoparticles with a variety of tailored morphologies. nih.gov The synthesis method, choice of precipitating agents, and reaction parameters all play a crucial role in determining the final particle shape. nih.govrsc.org

One key advantage of using a cerium carbonate precursor is that its morphology can often be preserved during the calcination process to form cerium oxide. nih.govrsc.orgresearchgate.net For instance, cerium carbonate precursors with morphologies like nanoplates, nanosaucers, and micro-macarons have been synthesized and successfully converted into ceria particles that retain these complex shapes. nih.gov Similarly, rice-grain-shaped cerium carbonate hydroxide (B78521) nanoparticles produced via hydrothermal methods maintain their morphology after being heat-treated to form cerium oxide. researchgate.net

Different synthesis techniques yield distinct precursor and final oxide morphologies:

Homogeneous Precipitation: Using urea (B33335) as a precipitating agent often results in uniformly sized, bundle-like aggregates of cerium carbonate. rsc.org These bundles, which can be several micrometers in length, maintain their shape after being annealed at 500°C to form cerium oxide. rsc.org

Co-precipitation: The use of precipitants like potassium carbonate can yield a cerium(III) carbonate precursor that, upon calcination, forms spherical ceria nanoparticles. scielo.org.mx

Facile Room-Temperature Synthesis: By using reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) and imidazole (B134444) in a non-aqueous solvent, it is possible to create unique cerium carbonate morphologies such as nanoplates and nanosaucers by adjusting reagent concentrations. nih.gov These shapes are retained after calcination. nih.gov

The ability to control these morphologies is vital, as different shapes are desirable for specific applications. For example, ceria nanoplates are of interest for their UV-shielding effects in cosmetics. nih.gov

| Synthesis Method | Precursor | Reagents | Resulting CeO₂ Morphology | Citation |

| Homogeneous Precipitation | Cerium Carbonate | Cerium Nitrate (B79036), Urea | Bundle-like aggregates | rsc.org |

| Hydrothermal | Cerium Carbonate Hydroxide | Cerium Nitrate, Urea | Rice-grain like | researchgate.net |

| Co-precipitation | Cerium(III) Carbonate | Cerium Nitrate, Potassium Carbonate | Spherical | scielo.org.mx |

| Facile Room-Temperature | Cerium Carbonate/Oxycarbonate | Cerium Nitrate, CDI, Imidazole | Nanoplates, Nanosaucers | nih.gov |

The conversion of hydrated cerium carbonate to cerium oxide is achieved through thermal decomposition, a process involving several stages that occur at specific temperature ranges. This process, often studied using thermogravimetric analysis (TGA), typically involves dehydration followed by decarboxylation. researchgate.net

The general pathway involves two main steps:

Dehydration: At lower temperatures, typically starting around 200°C, the water of hydration is removed from the cerium carbonate structure. researchgate.net

Decarboxylation and Oxidation: At higher temperatures, the carbonate groups decompose, releasing carbon dioxide (CO₂). researchgate.net Simultaneously, the cerium is oxidized from the Ce³⁺ state to the more stable Ce⁴⁺ state found in cerium oxide (CeO₂). dtu.dk

Studies have shown that the decomposition can proceed through intermediate phases, such as cerium oxycarbonate (e.g., Ce₂O(CO₃)₂·H₂O or Ce₂O₂CO₃). dtu.dkresearchgate.net The complete decomposition to form crystalline ceria (CeO₂) generally occurs at temperatures between 300°C and 600°C. researchgate.netresearchgate.net For instance, thermogravimetric analysis has shown that in an inert atmosphere, hydroxide degradation occurs from 200°C to 400°C, while carbonate degradation takes place from 400°C to 600°C. researchgate.net In an air atmosphere, the decomposition to CeO₂ can be completed at temperatures as low as 330°C. itu.edu.tr

The calcination temperature not only drives the chemical conversion but also influences the final properties of the ceria particles, such as crystallite size, specific surface area, and the concentration of surface Ce³⁺ ions. acs.orgnih.gov As the calcination temperature increases, the crystallite size of the resulting ceria generally increases, while the specific surface area decreases. acs.orgnih.gov For example, the crystallite size of ceria nanoparticles was observed to increase from 4.9 nm to 9.3 nm when the calcination temperature was raised from 300°C to 500°C. acs.org

| Decomposition Stage | Temperature Range (approx.) | Process | Evolved Gas |

| Dehydration | ~150°C - 400°C | Removal of water molecules (H₂O) | H₂O |

| Decarboxylation/Oxidation | ~250°C - 600°C | Removal of carbonate (CO₃), oxidation of Ce³⁺ to Ce⁴⁺ | CO₂ |

Development of Luminescent Materials and Phosphors

The cerium(III) ion (Ce³⁺) is a well-known activator in luminescent materials, or phosphors, due to its efficient, broad-band emission which originates from electron transitions between its 5d and 4f energy levels. researchgate.netuu.nl While cerium carbonate itself is not the final luminescent material, it serves as a crucial source of high-purity cerium for doping into various host lattices to create these phosphors. researchgate.net

The synthesis of Ce³⁺-doped phosphors often involves mixing a cerium compound, such as cerium carbonate, with compounds of the host material and then firing the mixture at high temperatures. researchgate.net The cerium carbonate decomposes and the Ce³⁺ ions are incorporated into the crystal structure of the host material.

The emission color of the Ce³⁺-doped phosphor can be tuned by changing the host material, which alters the crystal field environment around the Ce³⁺ ion. uu.nl This tunability makes Ce³⁺-activated phosphors highly versatile for various applications, especially in solid-state lighting. dtu.dk

Examples of Ce³⁺-doped phosphors include:

CaS:Ce³⁺ : An efficient green-emitting phosphor that can be excited by blue light, making it suitable for white light-emitting diodes (w-LEDs). dtu.dk

CaCN₂:Ce³⁺ : A blue-emitting phosphor synthesized from doped calcium carbonate, which can be used in combination with other activators like Mn²⁺ to create a range of colors from blue to red. researchgate.net

Y₃Al₅O₁₂:Ce³⁺ (YAG:Ce³⁺) : A foundational phosphor in the lighting industry, widely used in white LEDs. uu.nl

Sr₃Y(BO₃)₃:Ce³⁺ : A blue-emitting nanophosphor synthesized via a solution combustion method.

Applications in Ceramics and Glass Manufacturing

Cerium carbonate is an important additive in the production of advanced ceramics and specialty glasses, primarily through its conversion to cerium oxide during heating. samaterials.comchemiis.com

In ceramics , cerium oxide derived from the carbonate precursor can enhance thermal stability, strength, and electrical properties. samaterials.com It is used in the formulation of ceramic pigments to provide vibrant and heat-resistant colors. chemiis.com In advanced applications, cerium oxide is a key component in solid oxide fuel cells (SOFCs) and can be used to improve the sintering behavior and mechanical properties of ceramic bodies. scielo.br

In glass manufacturing , cerium oxide is a versatile additive. samaterials.com Its primary roles include:

Decolorizing Agent : It effectively removes unwanted color tints from glass caused by iron impurities by oxidizing ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), which have a much weaker color. samaterials.com

UV Absorption : Ceria is an excellent UV absorber and is added to glass to protect the contents from UV radiation.

Polishing : As a high-performance polishing agent, ceria is used to achieve the final surface finish on optical glass (discussed further in 6.4). chemiis.com

Nucleating Agent : In the production of glass-ceramics, cerium oxide can act as a nucleating agent, controlling the crystallization process to create materials with superior mechanical properties. scielo.br The addition of cerium oxide can influence the crystallization temperature and thermal expansion coefficients of the glass-ceramic. researchgate.net

Utilization in Polishing and Abrasive Compositions

Cerium oxide is the industry standard for high-precision polishing of glass, optical lenses, and silicon wafers in a process known as chemical-mechanical planarization (CMP). chemiis.comelectrochem.org Cerium carbonate is a key raw material for producing the high-quality ceria abrasives used in these applications. nih.gov

The polishing performance of a ceria slurry is highly dependent on the particle size, morphology, and surface chemistry of the abrasive particles. nih.govazonano.com Using cerium carbonate as a precursor allows for fine control over these properties. The calcination temperature of the cerium carbonate precursor is a critical parameter that governs the final polishing efficiency and the quality of the polished surface. nih.gov By tuning the calcination temperature, properties such as the hardness and surface chemical activity (e.g., Ce³⁺ concentration) of the ceria particles can be optimized to achieve the desired material removal rate and surface finish. nih.govrsc.org A well-controlled process starting from a uniform cerium carbonate precursor can produce ceria abrasives with a narrow particle size distribution, which is crucial for avoiding surface defects like scratches during polishing. azonano.com

Integration into Advanced Battery Technologies

The use of cerium compounds in advanced battery technologies is an emerging field of research, with a focus on improving capacity, stability, and longevity. preciseceramic.com Cerium carbonate hydroxide (CeCO₃OH), a closely related precursor, has been investigated directly as an anode material for lithium-ion batteries (LIBs). researchgate.netsci-hub.se

Research has shown that CeCO₃OH nanorods used as an anode can exhibit good electrochemical reversibility. researchgate.net In one study, CeCO₃OH nanorods delivered an initial discharge capacity of 621.6 mAh g⁻¹ and maintained a stable capacity of about 362 mAh g⁻¹ after 100 cycles, demonstrating its potential for use in LIBs. sci-hub.se

More commonly, cerium carbonate serves as a precursor to synthesize nanostructured cerium oxide, which is then used as the electrode material. rsc.org The morphology of the ceria, controlled by the precursor, affects its electrochemical properties. rsc.org Ceria's ability to undergo rapid and reversible Ce³⁺/Ce⁴⁺ redox transitions is a key property for its function in batteries. sci-hub.se Furthermore, ceria can be used as a protective coating on other electrode materials to buffer volume changes during charge-discharge cycles and improve electronic conductivity. researchgate.net

Role in Electronics and Optoelectronic Devices

Cerium(3+);tricarbonate;pentadecahydrate (B1178734), a specific hydrate (B1144303) of cerium(III) carbonate, serves as a crucial precursor material in the fabrication of advanced components for electronic and optoelectronic devices. While the compound itself is not typically integrated directly into final device structures, its significance lies in its role as a starting material for the synthesis of other cerium compounds, most notably cerium oxide (CeO₂), which possesses desirable properties for these high-technology applications. zegmetal.comamericanelements.comsamaterials.com The conversion of cerium carbonate to cerium oxide is a critical step that enables its use in various electronic and optoelectronic functionalities. zegmetal.com

Research has demonstrated that cerium compounds are integral to enhancing the performance of various electronic and optoelectronic materials. Cerium(III) carbonate hydrate, for instance, is utilized in the ceramics industry to improve the thermal stability and electrical conductivity of ceramic materials. samaterials.com Furthermore, its derivatives are key components in luminescent materials and phosphors, which are fundamental to modern lighting and display technologies. zegmetal.com

A primary application of cerium compounds derived from cerium carbonate is in phosphors for light-emitting diodes (LEDs). Cerium-doped materials are efficient at converting blue or UV light into other colors, which is essential for producing white light. mdpi.com While cerium carbonate itself is not the active luminescent material, it is a key raw material for producing the cerium oxide that is used in these phosphors. zegmetal.comamericanelements.com

The synthesis of cerium oxide nanoparticles from cerium carbonate precursors is a well-documented process. For example, a co-precipitation method using cerium nitrate and potassium carbonate yields a cerium(III) carbonate precursor, which is then calcined to produce cerium oxide nanoparticles. scielo.org.mxresearchgate.net The properties of these nanoparticles are highly dependent on the synthesis and calcination conditions.

Detailed Research Findings

Studies have focused on the synthesis of cerium oxide from cerium carbonate and the subsequent characterization of its properties for electronic applications. The calcination temperature of the cerium carbonate precursor has a significant impact on the crystallite size of the resulting cerium oxide nanoparticles, which in turn influences their electronic and optical properties. nih.gov

The dielectric properties of cerium oxide, derived from cerium carbonate, are also of significant interest for applications in electronic components such as capacitors. Research into the dielectric constant and dielectric loss of cerium oxide nanoparticles has shown their potential for use in such devices. nih.govresearchgate.net The following tables summarize key findings from research on cerium oxide derived from cerium carbonate precursors.

Interactive Data Tables

Table 1: Synthesis Parameters of Cerium Oxide Nanoparticles from Cerium Carbonate Precursor

This table details the conditions used in a co-precipitation method to synthesize cerium oxide nanoparticles, starting from a cerium carbonate precursor.

| Parameter | Value/Condition | Reference |

| Precursors | Cerium Nitrate Hexahydrate, Potassium Carbonate | scielo.org.mx |

| Precipitation pH | 6 | scielo.org.mx |

| Calcination Temperature | 600 °C | researchgate.net |

| Resulting Particle Size | ~20 nm | scielo.org.mxresearchgate.net |

| Crystal Structure | Cubic Fluorite | scielo.org.mxresearchgate.net |